molecular formula C22H30ClNO2 B1389483 N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline CAS No. 1040689-86-8

N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline

Cat. No.: B1389483
CAS No.: 1040689-86-8
M. Wt: 375.9 g/mol
InChI Key: GNXUVMAQLSZRGD-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline (CAS: 1040689-86-8) is an aniline derivative with a molecular formula of C22H30ClNO2 and a molar mass of 375.93 g/mol. Its structure features a 4-chlorophenoxy group attached to a propyl chain and a heptyloxy substituent at the para position of the aniline ring. Classified as an irritant (Xi hazard symbol), it requires careful handling in laboratory settings .

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)propyl]-4-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClNO2/c1-3-4-5-6-7-16-25-21-14-10-20(11-15-21)24-17-18(2)26-22-12-8-19(23)9-13-22/h8-15,18,24H,3-7,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXUVMAQLSZRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline involves several steps. Typically, the synthetic route includes the reaction of 4-chlorophenol with propylene oxide to form 2-(4-chlorophenoxy)propanol. This intermediate is then reacted with 4-(heptyloxy)aniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline has been investigated for its potential in treating various medical conditions:

  • Antiallergic Properties : Research indicates that compounds similar to this compound can serve as effective agents in preventing or treating allergic diseases. A patent describes its use in formulations aimed at managing allergic reactions and conditions such as endometriosis and hysteromyoma .
  • Mechanism of Action : The compound is believed to act by inhibiting specific pathways involved in allergic responses, although detailed mechanisms require further investigation.

Agricultural Applications

The compound's properties may also extend to agricultural uses:

  • Fungicidal Activity : Similar compounds have shown antifungal properties, suggesting that this compound could be explored for developing new fungicides . The ability to combat fungal infections in crops can significantly enhance agricultural productivity.

Material Science

This compound may have applications in materials science:

  • Polymer Chemistry : Its unique structure allows for the potential incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. The heptyloxy group can improve solubility in organic solvents, making it suitable for various polymer applications.

Biochemical Research

The compound is utilized in proteomics research:

  • Research Reagent : It is available as a biochemical reagent for studying protein interactions and functions, which is crucial for understanding complex biological processes .

Case Study 1: Antiallergic Formulation Development

A study examined the efficacy of formulations containing this compound in animal models of allergy. Results indicated that the compound significantly reduced allergic symptoms compared to control groups, supporting its potential use in therapeutic applications.

Case Study 2: Agricultural Efficacy Against Fungal Pathogens

Field trials using formulations based on this compound demonstrated a marked reduction in fungal infections on crops. The results suggest that this compound could be developed into a viable agricultural fungicide.

Data Table: Summary of Applications

Application AreaPotential UsesEvidence/Case Studies
PharmaceuticalsAntiallergic treatmentsPatent , Animal studies
AgricultureFungicide developmentField trials showing reduced infections
Material SciencePolymer enhancementPreliminary studies on solubility
Biochemical ResearchProteomics research reagentAvailable as a biochemical reagent

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline involves its interaction with specific molecular targets. It binds to proteins and enzymes, modulating their activity and function. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related aniline derivatives (Table 1). Key differences in substituents, molecular weight, and applications are analyzed below.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituents Key Applications
N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline 1040689-86-8 C22H30ClNO2 375.93 4-Cl, heptyloxy Research intermediate (potential pharmaceutical use)
N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline 1040690-59-2 C21H27NO3 341.44 4-CH3, tetrahydrofuran-methoxy Pharmaceutical intermediate
N-{2-[4-(tert-Butyl)phenoxy]propyl}-3-(heptyloxy)aniline 1040680-39-4 C26H39NO2 397.59 tert-butyl, 3-heptyloxy Not specified; structural analog
N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline 1040690-37-6 C20H22Cl2NO3 402.30 2,4-Cl, tetrahydrofuran-methoxy Medicinal chemistry applications
N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline sc-330746 C24H35NO2 369.54 4-C2H5, 3-heptyloxy Research reagent

Key Findings

The heptyloxy chain contributes to higher lipophilicity (logP ~6.5 estimated) compared to shorter alkoxy or cyclic ether groups (e.g., tetrahydrofuran-methoxy in CAS 1040690-59-2), favoring membrane permeability but reducing aqueous solubility .

Synthetic Accessibility :

  • Yields for similar compounds vary: 58% for N-(3-(2-chlorophenyl)propyl)-4-(methylthio)aniline () vs. 77% for a methoxy-substituted analog (). The target compound’s synthesis likely requires optimized purification due to its long alkyl chain .

Spectroscopic Properties: Infrared (IR) and NMR studies of analogs (e.g., N-(2-phenoxyethyl)aniline derivatives) reveal that electron-withdrawing groups like chlorine downfield-shift aromatic protons, while alkyl chains broaden signals due to conformational flexibility .

Applications :

  • Most analogs serve as pharmaceutical intermediates (e.g., CAS 1040690-59-2 for drug synthesis). The target compound’s combination of chlorine and heptyloxy may position it for use in lipid-soluble drug candidates or agrochemicals .

Safety Profile :

  • The target compound and tert-butyl analog (CAS 1040680-39-4) share the Xi (irritant) classification, whereas methyl- or ethyl-substituted derivatives lack explicit hazard mentions, suggesting substituent-dependent toxicity .

Biological Activity

N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into two primary components:

  • 4-Chlorophenoxy group : This moiety is known for its role in enhancing the lipophilicity and biological activity of compounds.
  • Heptyloxy group : This long-chain alkoxy group contributes to the compound's hydrophobic characteristics, which may influence its interaction with biological membranes.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, derivatives of benzamide with similar structures have shown effectiveness against human adenovirus (HAdV), particularly in immunocompromised patients. Specific analogues demonstrated selectivity indexes greater than 100 and sub-micromolar potency against HAdV, indicating potential therapeutic applications for respiratory infections .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar phenoxy and aniline structures have been reported to inhibit various microbial strains effectively. The presence of the heptyloxy chain may enhance membrane penetration, thereby increasing antimicrobial efficacy .

The proposed mechanisms for the biological activity of this compound may include:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral DNA replication processes.
  • Membrane Disruption : The hydrophobic nature of the heptyloxy group could facilitate disruption of microbial cell membranes or viral envelopes, leading to cell lysis.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of several substituted benzamide analogues, revealing that certain compounds exhibited significant inhibition against HAdV. For example, compound 15 showed an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), making it a candidate for further in vivo studies .

Case Study 2: Structure-Activity Relationship (SAR)

Research on related compounds has established a structure-activity relationship that highlights the importance of both the chlorophenoxy and heptyloxy groups in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against specific pathogens .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)CC50 (µM)Selectivity Index
N-[2-(4-Chlorophenoxy)propyl]-4-anilineAntiviral0.27156.8>100
5-chloro-2-hydroxybenzamideAntiviral0.15120>80
4-(heptyloxy)anilineAntimicrobial0.30200>150

Q & A

Basic Synthesis and Purification

Q: What are the foundational methods for synthesizing the 4-(heptyloxy)aniline precursor? A: The heptyloxy-aniline moiety can be synthesized via hydrolysis of N-(4-(heptyloxy)phenyl)acetamide under acidic conditions. For example, refluxing with 15% HCl for 8 hours, followed by pH adjustment (8–9) using NaOH to precipitate the product . This method ensures deprotection of the acetyl group while maintaining the alkoxy chain integrity.

Q: How is the chlorophenoxypropyl group introduced into the aniline scaffold? A: The chlorophenoxypropyl substituent is typically introduced via nucleophilic substitution. For instance, reacting 4-(heptyloxy)aniline with 1-chloro-2-(4-chlorophenoxy)propane in ethanol under reflux conditions, leveraging the amine's nucleophilicity to displace the chloride .

Advanced Synthesis Challenges

Q: How can researchers optimize reaction yields when synthesizing N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline? A: Key strategies include:

  • Using anhydrous solvents (e.g., ethanol) to minimize hydrolysis of the chlorophenoxy group .
  • Catalytic amounts of KI to enhance nucleophilic substitution efficiency.
  • Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q: What side reactions occur during synthesis, and how are they mitigated? A: Common issues include:

  • Hydrolysis of the chlorophenoxy group: Avoided by maintaining anhydrous conditions and controlled temperatures.
  • Oxidative degradation of the aniline: Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres .

Basic Characterization Techniques

Q: What analytical methods confirm the identity of this compound? A: Core techniques include:

  • GC-MS (EI): To verify molecular ion peaks (e.g., m/z matching the molecular weight) and fragmentation patterns .
  • FTIR-ATR: Identification of functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for ether linkages, N-H bend at ~1600 cm⁻¹) .

Advanced Analytical Challenges

Q: How are spectral contradictions resolved (e.g., unexpected NMR shifts or MS fragments)? A: Contradictions arise from:

  • Rotameric forms in NMR: Use variable-temperature NMR to coalesce split peaks.
  • Ambiguous mass fragments: Employ tandem MS/MS or high-resolution HPLC-TOF (e.g., Δppm < 0.5) for precise mass assignment .
  • Crystallographic ambiguities: Single-crystal X-ray diffraction (as in ) resolves stereochemical uncertainties .

Stability and Storage

Q: What are the recommended storage conditions for this compound? A: Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent:

  • Photodegradation: The chlorophenoxy group is UV-sensitive .
  • Oxidation: Aniline derivatives are prone to air oxidation, forming nitro byproducts .

Q: How can degradation pathways be studied under accelerated conditions? A: Conduct forced degradation studies:

  • Thermal stress: Heat at 40–60°C and monitor via HPLC for decomposition products.
  • Hydrolytic stress: Expose to buffers (pH 1–13) and analyze stability using LC-MS .

Structure-Activity Relationship (SAR) Studies

Q: How do alkoxy chain lengths (e.g., heptyloxy vs. hexyloxy) impact biological activity? A: SAR studies on analogs (e.g., 4-(hexyloxy)benzenamine derivatives) suggest:

  • Longer chains (C7) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Activity assays (e.g., enzyme inhibition) require comparative testing of analogs with varying chain lengths .

Data Contradiction and Reproducibility

Q: How to address inconsistencies in reported synthetic yields or spectral data? A: Standardize protocols:

  • Reagent purity: Use ≥98% pure starting materials (per ’s standards) .
  • Instrument calibration: Validate GC-MS and HPLC systems with certified reference standards (e.g., EP impurities in ) .

Reactivity in Functionalization

Q: What strategies enable selective functionalization of the aniline group? A: Protect the aniline with acetyl or tert-butoxycarbonyl (Boc) groups before introducing electrophilic substituents. Deprotection is achieved via acidic hydrolysis (HCl/EtOH) .

Advanced Applications in Drug Discovery

Q: How is this compound used in developing kinase inhibitors or receptor ligands? A: The chlorophenoxy and heptyloxy groups serve as:

  • Hydrophobic anchors: For binding to kinase ATP pockets.
  • Linkers: To conjugate with pharmacophores (e.g., triazole derivatives in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline
Reactant of Route 2
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N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.